Carmoterol

概要

説明

Carmoterol, also known as TA-2005 and CHF-4226, is a non-catechol experimental ultra-long-acting β adrenoreceptor agonist (ultra-LABA) that was in clinical trials before 2010. It was withdrawn from further development based on evidence that the compound does not possess a competitive profile .

Synthesis Analysis

The synthesis of Carmoterol involves stereoselective methods. The stereoselectivity in pharmacodynamics and pharmacokinetics of β2-agonists like Carmoterol is crucial. Some methods of the stereoselective synthesis for β2-agonists preparation are also presented .

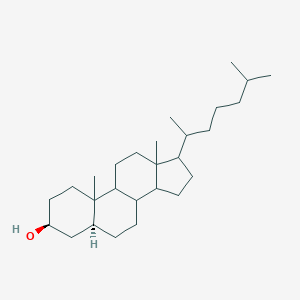

Molecular Structure Analysis

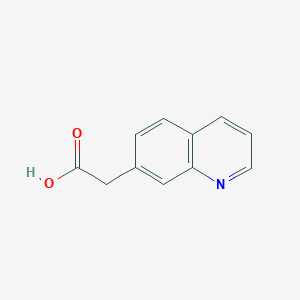

Carmoterol has a molecular formula of C21H24N2O4. Its average mass is 368.426 Da and its monoisotopic mass is 368.173615 Da . The structure of Carmoterol includes two defined stereocentres .

Physical And Chemical Properties Analysis

Carmoterol has a density of 1.2±0.1 g/cm3, a boiling point of 649.2±55.0 °C at 760 mmHg, and a flash point of 346.4±31.5 °C. It has 6 H bond acceptors, 4 H bond donors, and 7 freely rotating bonds .

科学的研究の応用

Asthma Management

Carmoterol is a long-acting beta-2 agonist (LABA) that has been studied for its efficacy in managing asthma symptoms. It works by relaxing the muscles in the airways, which helps to alleviate bronchoconstriction and improve airflow. This makes it a valuable option for long-term control of asthma, particularly in combination with other medications like corticosteroids .

Chronic Obstructive Pulmonary Disease (COPD)

In the field of COPD research, Carmoterol has shown promise due to its bronchodilatory effects. It helps in reducing the frequency of COPD exacerbations and improving the quality of life for patients. Its long-acting nature means it can provide sustained relief from symptoms like shortness of breath and chronic cough .

Chronic Bronchitis

Carmoterol’s application extends to the treatment of chronic bronchitis, where it aids in managing symptoms such as persistent cough and sputum production. By targeting the beta-2 adrenoceptors, it helps in reducing airway inflammation and mucus hypersecretion, which are common in chronic bronchitis patients .

Emphysema

Emphysema, a form of COPD characterized by damage to the alveoli, can also benefit from Carmoterol’s application. Its ability to induce bronchodilation helps improve lung function and reduce the effort required for breathing in individuals with emphysema .

Bronchoconstriction Prevention

Carmoterol has been researched for its preventive role in bronchoconstriction induced by various triggers such as exercise or allergens. Its long duration of action makes it suitable for pre-treatment in individuals susceptible to bronchospasm, thereby reducing the risk of acute respiratory distress .

Combination Therapy

The compound has been studied in combination with other drugs, such as corticosteroids and antimuscarinics, to enhance therapeutic outcomes in respiratory conditions. These combination therapies can offer synergistic effects, leading to improved symptom control and lung function in patients with asthma and COPD .

Experimental Pharmacology

In experimental pharmacology, Carmoterol’s selectivity and potency make it an interesting candidate for studying beta-2 adrenoceptor-mediated responses. It provides insights into the receptor’s role in various physiological and pathological processes, aiding in the development of new therapeutic strategies .

Drug Development

Carmoterol’s molecular structure and action mechanism serve as a model for the development of new LABAs with potentially better efficacy and safety profiles. It contributes to the pharmaceutical research aiming to create more effective bronchodilators for respiratory diseases .

作用機序

Target of Action

Carmoterol is a highly potent, selective, and long-acting β2-adrenoceptor agonist . The β2-adrenoceptors are the primary targets of Carmoterol . These receptors play a crucial role in the relaxation of bronchial smooth muscle, leading to bronchodilation .

Mode of Action

Carmoterol, as a β2-adrenoceptor agonist, binds to the β2-adrenoceptors, leading to bronchodilation . This interaction results in the relaxation of bronchial smooth muscle, which helps in the treatment of conditions like Chronic Obstructive Pulmonary Disease (COPD), asthma, and chronic bronchitis .

Biochemical Pathways

These kinases phosphorylate various proteins, altering their activity and leading to bronchodilation .

Pharmacokinetics

It is known that carmoterol is a long-acting β2-adrenoceptor agonist, indicating that it has a prolonged duration of action .

Result of Action

The primary molecular effect of Carmoterol’s action is the activation of β2-adrenoceptors, leading to bronchodilation . This results in the relaxation of bronchial smooth muscle, alleviating symptoms in conditions like COPD, asthma, and chronic bronchitis .

Safety and Hazards

特性

IUPAC Name |

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOXNOQMRZISPV-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201046374 | |

| Record name | Carmoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carmoterol | |

CAS RN |

147568-66-9 | |

| Record name | Carmoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147568-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmoterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147568669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARMOTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9810NUL4D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Carmoterol is a long-acting β2-adrenergic receptor agonist (LABA). [, , ] It binds to β2-adrenergic receptors (β2AR) located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. [] Elevated cAMP levels promote relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow. [, ]

A: Carmoterol has the molecular formula C21H25NO4 and a molecular weight of 355.42 g/mol. []

A: While specific spectroscopic data is not directly provided in the provided research papers, techniques like NMR and Mass Spectrometry are commonly employed for the structural characterization of compounds like carmoterol. []

ANone: The provided research primarily focuses on the pharmacological aspects of carmoterol as a bronchodilator. Therefore, information about material compatibility, stability under various conditions, catalytic properties, and computational chemistry modeling is not discussed in these papers.

A: Research indicates the development of dry powder inhaler (DPI) formulations containing carmoterol. [] These formulations utilize carriers other than lactose, such as mannitol, glucose, or trehalose, along with ternary components like magnesium stearate to enhance stability and delivery. [] Additionally, microparticles with improved adhesion properties have been investigated for use in dry powder formulations to enhance inhalation efficiency. []

ANone: Information specific to SHE (Safety, Health, and Environment) regulations related to carmoterol is not explicitly discussed in the provided research papers.

A: Carmoterol is considered an ultra-long-acting β2-agonist (ultra-LABA) with a duration of action exceeding 12 hours, potentially reaching 24 hours. [, , , ] This characteristic makes it suitable for once-daily administration. [, ]

ANone: Specific details on the metabolic pathways and excretion routes of carmoterol are not extensively discussed in the provided papers.

A: Studies using guinea pig models have demonstrated the positive interaction between carmoterol and tiotropium bromide in controlling airway changes induced by various challenges. []

ANone: The provided research primarily focuses on the pharmacological profile and clinical development of carmoterol as a bronchodilator. As a result, specific details regarding resistance mechanisms, toxicological data, drug delivery strategies, biomarker research, analytical techniques, environmental impact, dissolution and solubility profiles, method validation, quality control measures, immunogenicity, drug transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications are not extensively addressed in these papers.

A: The development of carmoterol represents part of the continued research and development efforts in discovering ultra-LABAs with longer durations of action, aiming to improve patient compliance and therapeutic outcomes in asthma and COPD management. [, ]

A: While not explicitly discussed, the development and investigation of carmoterol highlight the interdisciplinary nature of pharmaceutical research, involving medicinal chemistry, pharmacology, formulation science, and clinical research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)